molecular formula C18H19N3O3S B2675250 3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-48-2

3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2675250
CAS No.: 851807-48-2
M. Wt: 357.43
InChI Key: FMJQYJVZKKBSMM-UHFFFAOYSA-N
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Description

This compound features a pyridine moiety linked via a sulfanylmethyl group to a 4,5-dihydroimidazole ring substituted with a 3,4-dimethoxybenzoyl group. The synthesis likely involves nucleophilic aromatic substitution (SNAr) or cyclization reactions, as seen in analogous imidazole-pyridine derivatives ().

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-23-15-6-5-14(10-16(15)24-2)17(22)21-9-8-20-18(21)25-12-13-4-3-7-19-11-13/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJQYJVZKKBSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or altering their function . The pathways involved may include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Acyl Group

a) BG14725 (3,4-Dimethylbenzoyl Analog)

  • Structure : 3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-38-0) .
  • Key Differences : Replaces dimethoxy groups with methyl substituents.
  • Impact: Electronic Effects: Methyl groups are weaker electron donors compared to methoxy, reducing resonance stabilization of the benzoyl group. Lipophilicity: Lower polarity (logP ~2.8 estimated) vs. Molecular Weight: 325.428 g/mol vs. ~353.4 g/mol for the dimethoxy variant (estimated).

b) BF13638 (4-Methylbenzenesulfonyl Analog)

  • Structure : 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 868218-73-9) .
  • Key Differences : Substitutes benzoyl with a sulfonyl group.
  • Impact :
    • Electron-Withdrawing Effects : Sulfonyl groups increase acidity at the imidazole N-H position (pKa ~5-6 vs. ~7-8 for benzoyl derivatives).
    • Steric Bulk : Larger substituent may hinder binding to sterically sensitive targets.
    • Molecular Weight : 347.45 g/mol, higher due to the sulfonyl group.
Core Structural Analogues

a) Bipyridine-Imidazole Derivatives ()

  • Example : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine.
  • Comparison : Shares the imidazole-pyridine backbone but lacks the sulfanylmethyl bridge and acyl substituent.
  • Functional Impact : The absence of the sulfanylmethyl group reduces conformational flexibility, while the bipyridine system may enhance π-stacking in supramolecular applications .

b) 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine ()

  • Synthesis: Derived from 2-cyanopyridine via nanocatalyst-assisted cyclization.
  • Comparison: Simpler structure without the sulfanylmethyl or benzoyl groups.

Research Findings and Pharmacological Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for BG14725 and BF13638, involving SNAr or imidazole cyclization ().
  • Biological Activity :
    • Imidazole derivatives exhibit antimicrobial and anticancer properties. The dimethoxybenzoyl group may enhance binding to cytochrome P450 enzymes or kinase targets due to its electron-rich nature.
    • Compared to the sulfonyl analog (BF13638), the target compound may display improved metabolic stability, as sulfonyl groups are prone to enzymatic cleavage .
  • Physicochemical Properties :
    • Solubility : Dimethoxy groups increase water solubility vs. dimethyl/sulfonyl analogs.
    • Stability : The benzoyl group may offer better hydrolytic stability than sulfonamide linkages.

Biological Activity

3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that combines structural features of both pyridine and imidazole. Its unique composition suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound consists of a pyridine ring linked to an imidazole moiety via a sulfanylmethyl bridge, with a 3,4-dimethoxybenzoyl group attached to the imidazole. The structural formula can be summarized as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb represent the number of respective atoms in the molecular formula.

The biological activity of this compound is hypothesized based on its structural components. The imidazole ring is known for its role in biological systems, often participating in enzyme catalysis and receptor binding. The sulfanylmethyl bridge may enhance the compound's interaction with biological targets through improved conformational flexibility.

Table 1: Summary of Related Compounds and Their Biological Activities

Compound NameStructureBiological ActivityReference
4f3-methylpyridine derivativeIC50 = 123 nM (PGE2 inhibition)
CBP InhibitorsImidazo[1,2-a]pyridine derivativesSelective micromolar inhibitory activity

Study Insights

  • Inhibition of Prostaglandin E2 (PGE2) : A related study identified a compound with a similar scaffold that inhibited PGE2-induced TNFα reduction in human blood assays. This indicates potential for anti-inflammatory applications in conditions like arthritis .
  • CBP Bromodomain Inhibitors : Research on imidazo[1,2-a]pyridine derivatives demonstrated their ability to selectively inhibit CBP bromodomain activity at submicromolar concentrations. This suggests that modifications to the imidazole or pyridine components could enhance biological activity .

Potential Applications

Given its unique structure and inferred biological activities, this compound could have several applications:

  • Drug Development : As a lead compound for designing new anti-inflammatory agents.
  • Biochemical Probes : For studying enzyme mechanisms involving imidazole-containing substrates.

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